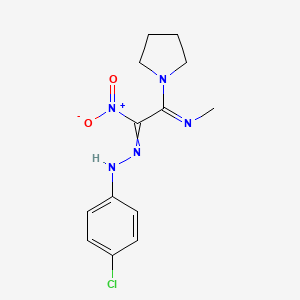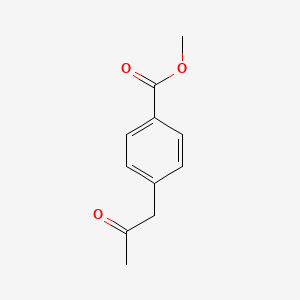
Methyl 4-(2-oxopropyl)benzoate
Vue d'ensemble
Description
Methyl 4-(2-oxopropyl)benzoate is a chemical compound with the molecular formula C11H12O31. It has an average mass of 192.211 Da and a mono-isotopic mass of 192.078644 Da1. This compound is used in scientific research as a versatile building block, enabling the synthesis of various organic molecules2.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of Methyl 4-(2-oxopropyl)benzoate. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals3.
Molecular Structure Analysis
Methyl 4-(2-oxopropyl)benzoate contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic ketone4.
Physical And Chemical Properties Analysis
Methyl 4-(2-oxopropyl)benzoate has a density of 1.1±0.1 g/cm³. It has a boiling point of 295.1±23.0 °C at 760 mmHg. The vapour pressure is 0.0±0.6 mmHg at 25°C, and the enthalpy of vaporization is 53.5±3.0 kJ/mol. The flash point is 127.8±22.7 °C. The index of refraction is 1.513, and the molar refractivity is 52.2±0.3 cm³1.
Applications De Recherche Scientifique
Alkaline Hydrolysis Mechanism
Methyl 4-(2-oxopropyl)benzoate has been studied for its behavior in alkaline solutions. Research by Bowden and Byrne (1996) explored the alkaline hydrolysis of various substituted methyl benzoates, including methyl 4-(2-oxopropyl)benzoate. This study provides valuable insights into the hydrolysis mechanisms and the effects of different substituents on reaction rates (Bowden & Byrne, 1996).
Nitroxide-Mediated Photopolymerization
Guillaneuf et al. (2010) introduced a novel compound, an alkoxyamine derivative of methyl 4-(2-oxopropyl)benzoate, for use in nitroxide-mediated photopolymerization. This research highlights its utility in polymer science, particularly under UV irradiation, demonstrating its potential in material synthesis and applications (Guillaneuf et al., 2010).
Bioactive Compound Synthesis
Soni et al. (2015) explored the synthesis of novel quinuclidinone derivatives using methyl 4-(2-oxopropyl)benzoate. This research is significant for the development of potential anti-cancer agents, highlighting the role of methyl 4-(2-oxopropyl)benzoate as a precursor in medicinal chemistry (Soni et al., 2015).
Liquid Crystal Research
Veerabhadraswamy et al. (2015) conducted a study on optically active liquid crystals using derivatives of methyl 4-(2-oxopropyl)benzoate. This research contributes to the understanding of the behavior of liquid crystals, which are crucial in display technology and other applications (Veerabhadraswamy et al., 2015).
Larvicidal Activity
Mostafiz et al. (2022) examined the larvicidal potential of methyl benzoate against mosquito larvae. This research is relevant in the context of public health and pest control, suggesting the use of methyl 4-(2-oxopropyl)benzoate as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022).
Developmental Regulation in Plants
Dudareva et al. (2000) investigated the biosynthesis and emission of methyl benzoate in snapdragon flowers. This study contributes to the understanding of plant biochemistry and the role of volatile compounds in plant-pollinator interactions (Dudareva et al., 2000).
Safety And Hazards
Methyl 4-(2-oxopropyl)benzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life5. It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition6.
Orientations Futures
Methyl 4-(2-oxopropyl)benzoate is a versatile building block in scientific research, enabling the synthesis of various organic molecules2. Its future directions will likely continue in this vein, contributing to the development of new compounds for various applications in scientific research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
methyl 4-(2-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNFWPLMKLQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456569 | |
| Record name | Methyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-oxopropyl)benzoate | |
CAS RN |
22744-50-9 | |
| Record name | Methyl 4-(2-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

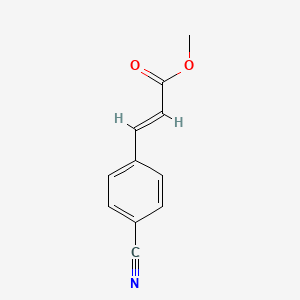

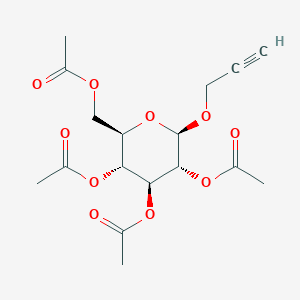
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
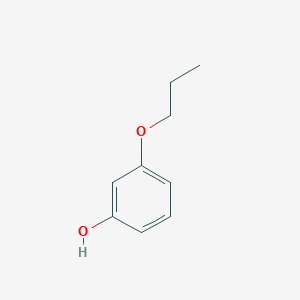
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
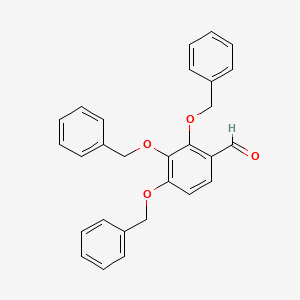
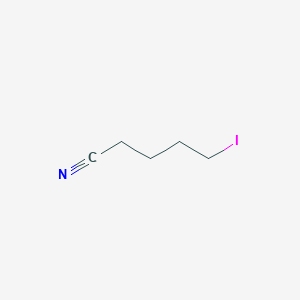
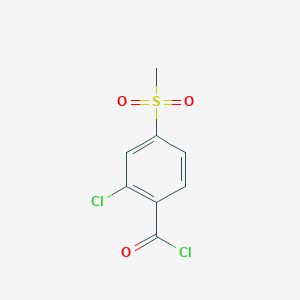
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
